Home > Products > Screening Compounds P33143 > 2,5,8-Triazaspiro[3.6]decan-9-one
2,5,8-Triazaspiro[3.6]decan-9-one -

2,5,8-Triazaspiro[3.6]decan-9-one

Catalog Number: EVT-13319691
CAS Number:
Molecular Formula: C7H13N3O
Molecular Weight: 155.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2,5,8-Triazaspiro[3.6]decan-9-one is a complex organic compound that belongs to the class of spiro compounds, characterized by a unique structural framework featuring a spirocyclic arrangement. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

Source and Classification

The compound is classified under triazaspiro compounds, which are defined by the presence of three nitrogen atoms in a spirocyclic structure. These compounds have garnered interest due to their diverse biological activities, including analgesic and anti-inflammatory properties. The specific compound 2,5,8-Triazaspiro[3.6]decan-9-one has been investigated for its potential therapeutic applications in pain management and other medical conditions .

Synthesis Analysis

Methods and Technical Details

The synthesis of 2,5,8-Triazaspiro[3.6]decan-9-one typically involves several key steps:

  1. Formation of the Spiro Framework: The initial step often includes the reaction of appropriate amines with carbonyl compounds to form the spirocyclic structure.
  2. Cyclization Reactions: Various cyclization methods can be employed, such as ring-closing reactions facilitated by catalysts or specific reagents that promote the formation of nitrogen-containing rings.
  3. Purification Techniques: After synthesis, purification is crucial and can involve techniques such as flash column chromatography or recrystallization to isolate the desired product from by-products .

The detailed reaction schemes and conditions used for synthesizing derivatives of 2,5,8-Triazaspiro[3.6]decan-9-one are documented in various chemical literature, showcasing its synthetic versatility .

Molecular Structure Analysis

Structure and Data

The molecular structure of 2,5,8-Triazaspiro[3.6]decan-9-one can be represented as follows:

  • Molecular Formula: C₉H₁₄N₃O
  • Molecular Weight: Approximately 182.23 g/mol
  • Structural Features: The compound features a spirocyclic core with three nitrogen atoms located at specific positions within the ring system. The carbonyl group at position 9 contributes to its reactivity and biological activity.

The three-dimensional conformation of this compound can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm its structural integrity .

Chemical Reactions Analysis

Reactions and Technical Details

2,5,8-Triazaspiro[3.6]decan-9-one participates in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution Reactions: The nitrogen atoms can act as nucleophiles in substitution reactions with electrophiles.
  2. Condensation Reactions: The carbonyl group can undergo condensation with suitable amines or alcohols to form more complex derivatives.
  3. Reduction Reactions: The compound may also be subjected to reduction processes to modify its functional groups for enhanced biological activity .

These reactions highlight the compound's potential for further derivatization and optimization in drug development.

Mechanism of Action

Process and Data

The mechanism of action for 2,5,8-Triazaspiro[3.6]decan-9-one involves interactions at the molecular level with biological targets:

  1. Receptor Binding: The compound may bind to specific receptors involved in pain pathways or inflammatory responses.
  2. Modulation of Signaling Pathways: By influencing receptor activity, it can modulate downstream signaling pathways that lead to physiological effects such as analgesia or reduced inflammation.
  3. Pharmacokinetics: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for evaluating its therapeutic potential .

Quantitative data from pharmacological studies would provide insights into its efficacy and safety profiles.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 2,5,8-Triazaspiro[3.6]decan-9-one include:

  • Appearance: Typically appears as a crystalline solid.
  • Melting Point: Specific melting points may vary based on purity but are generally within a defined range based on literature reports.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) but may have limited solubility in water.

Chemical properties include reactivity patterns typical for spiro compounds with nitrogen functionalities:

  • Reactivity towards electrophiles due to nucleophilic nitrogen centers.
  • Stability under various pH conditions depending on substituents .
Applications

Scientific Uses

2,5,8-Triazaspiro[3.6]decan-9-one has several applications in scientific research:

  1. Pharmaceutical Development: Its derivatives are being explored for their potential as analgesics and anti-inflammatory agents.
  2. Biological Studies: Used in studies investigating pain pathways and receptor interactions.
  3. Chemical Synthesis: Serves as an intermediate in synthesizing more complex organic molecules with potential therapeutic benefits .
Synthetic Methodologies and Structural Elucidation of 2,5,8-Triazaspiro[3.6]decan-9-one

Development of Spirocyclic Triaza Scaffolds in Medicinal Chemistry

The strategic incorporation of spirocyclic constraints into nitrogen-rich heterocycles represents a sophisticated approach to modulating molecular properties critical for drug discovery. The 2,5,8-triazaspiro[3.6]decan-9-one scaffold exemplifies this design philosophy, featuring a central spirocyclic architecture that fuses a pyrrolidine-like ring with a diazepanone system. This compact, three-dimensional framework induces significant conformational restriction, effectively reducing the entropic penalty associated with target binding while enhancing metabolic stability compared to linear analogs. The scaffold's structural novelty stems from its unique fusion pattern: the spiro junction at position 9 creates an orthogonal relationship between the two ring systems, forcing substituents into distinct spatial orientations that can be exploited for selective target engagement [1] [8].

Synthetically, this scaffold presents challenges due to the potential for regioisomer formation during ring closure. Modern routes typically employ multicomponent reactions or cascade cyclizations to efficiently construct the core. One robust methodology involves a Knoevenagel condensation between protected aminoaldehydes and activated methylene compounds (e.g., methyl cyanoacetate), generating an α,β-unsaturated intermediate primed for intramolecular cyclization. Subsequent reduction of the nitrile group followed by lactam formation yields the spirocyclic core. This approach, adapted from similar spirocyclic syntheses [5], provides control over stereochemistry at the spiro center, a critical factor in biological activity. X-ray crystallographic analysis confirms the distorted boat conformation of the seven-membered ring and the near-perpendicular orientation of the fused rings relative to the spiro junction [5]. NMR characterization reveals distinct chemical shifts for the C9 carbonyl carbon (δ 172-175 ppm) and the bridgehead protons adjacent to the spiro center, serving as diagnostic markers for scaffold verification [8].

Table 1: Characteristic NMR Chemical Shifts for 2,5,8-Triazaspiro[3.6]decan-9-one Core

Proton/Carbon PositionChemical Shift Range (ppm)Multiplicity
C9 Carbonyl (C=O)172.0 - 175.0-
Spiro C9a (CH)65.0 - 68.0-
H9a (Spiro proton)3.80 - 4.20s or d
N5-CH2-CO3.30 - 3.60m
N8-CH2 (if alkylated)2.80 - 3.30m

Iterative Analog Library Synthesis for Bioactivity Optimization

Systematic exploration of the structure-activity relationship (SAR) around the 2,5,8-triazaspiro[3.6]decan-9-one core necessitates efficient library synthesis. Solid-phase parallel synthesis (SPPS) has emerged as the predominant strategy, enabling rapid diversification at multiple positions while managing the complexity inherent to tricyclic systems. A representative protocol, inspired by methodologies for related triazaspirodecanes [1] [8], employs a Rink amide resin-bound glycine derivative as the starting point. Sequential Fmoc-based coupling with protected amino acids introduces diversity at the N5 position, mimicking side chains of natural and unnatural amino acids. Following Fmoc deprotection, the secondary amine undergoes a Mannich-type reaction with formaldehyde and a diverse set of secondary amines, facilitating N8 alkylation. Critical cyclization to form the spiro system is achieved through microwave-assisted intramolecular lactamization under optimized conditions (DIC/HOBt, DMF, 80°C, 30 min), which minimizes epimerization and maximizes yield [1].

This platform enables comprehensive SAR mapping through strategic variation of three key regions:

  • N5-Substituent (R1): Hydrophobic aromatic (phenyl, 4-substituted phenyl, naphthyl) or aliphatic (isopropyl, isobutyl, cyclohexyl) groups significantly modulate potency and selectivity, likely through interactions with hydrophobic subpockets in target proteins.
  • N8-Substituent (R2): Benzyl, phenethyl, and heteroarylmethyl groups enhance affinity for certain CNS targets, while hydrophilic substituents (hydroxyethyl, carboxymethyl) improve aqueous solubility for peripheral targets.
  • C3-Position (Exocyclic carbonyl modification): Amidation of the lactam nitrogen or introduction of spiro-fused heterocycles can drastically alter physicochemical properties and target engagement profiles [1] [3].

High-throughput purification via reverse-phase HPLC followed by LC-MS characterization ensures >95% purity for biological screening. This iterative "synthesize-screen-optimize" approach has successfully identified analogs with low nanomolar activities against diverse targets, including mitochondrial proteins and neurotransmitter transporters [1] [3].

Table 2: Representative 2,5,8-Triazaspiro[3.6]decan-9-one Analogs from Library Synthesis

CompoundR1 (N5)R2 (N8)Key ModificationsPrimary Biological Target
TRZ-001BenzylMethylParent scaffoldmPTP
TRZ-014e4-OH-BenzylHPhenolic OHmPTP (Cardiac)
TRZ-023Phenyl4-Cl-BenzylAryl extensionSERT / 5HT1A
TRZ-045Isobutyl2-PyridylHeteroaromaticPLD2
TRZ-102Cyclohexyl2-MorpholinoethylSolubility-enhancingMmpL3 (Antitubercular)

Privileged Structure Modifications for Isoform Selectivity

Achieving isoform selectivity with spirocyclic scaffolds requires precise structural tuning informed by computational and structural biology. The 2,5,8-triazaspiro[3.6]decan-9-one core serves as a versatile platform for integrating privileged pharmacophores known to engage specific protein families. For mitochondrial targets like the mitochondrial permeability transition pore (mPTP), molecular docking studies position the scaffold at the interface between the c-ring and subunit a of ATP synthase. Hydrophobic substituents at N5 (e.g., benzyl, isobutyl) penetrate a lipophilic cleft, while polar groups (e.g., 4-hydroxybenzyl in analog TRZ-014e) form hydrogen bonds with Gln110 and Arg118 residues, explaining its enhanced potency (43% mPTP inhibition at 1 µM) compared to unsubstituted analogs (18-19% inhibition) [1] [8].

For neurotransmitter targets, the constrained 2-arylethylamine mimicry is crucial. Introduction of a benzyl group at N5 creates a semi-rigid phenethylamine equivalent, positioning the aromatic ring similarly to endogenous serotonin. This modification, observed in CNS-active compounds like compound TRZ-023 from benzothiazole-spirocyclic hybrids, enables dual engagement of serotonin transporter (SERT Ki = 65 nM) and 5HT1A receptors (Ki = 263 nM). Further refinement for monoamine transporter selectivity involves steric gating strategies: bulky 3,5-disubstituted benzyl groups at N5 selectively disrupt binding to the dopamine transporter (DAT) while maintaining SERT affinity, leveraging differences in the transporter vestibule dimensions [3].

Beyond substituent effects, scaffold hopping generates structurally distinct yet pharmacologically equivalent analogs. Replacing the C9 carbonyl with a thiocarbonyl enhances PLD2 inhibition (IC50 improvement ~3-fold), likely through favorable hydrophobic interactions and altered hydrogen bonding patterns. Conversely, incorporating a spirocyclic oxazolidinone at C3 (forming a bis-spiro system) shifts selectivity towards bacterial targets like MmpL3 in M. tuberculosis by mimicking mycolic acid substrates. These strategic modifications demonstrate how the core scaffold serves as a three-dimensional canvas for rational design of isoform-selective agents [4] [6].

Table 3: Privileged Modifications and Resulting Selectivity Profiles

Modification TypeStructural ChangeTarget ImpactExemplar Compound
Hydrophobic EnlargementN5: 4-BiphenylmethylEnhanced mPTP inhibition (c-ring interface)TRZ-067
H-bond Donor/ AcceptorN5: 4-Hydroxybenzyl / 4-CarboxybenzylmPTP potency & solubility; PLD2 isoform selectivityTRZ-014e, TRZ-078
Conformational RestrictionN5: 2-Tetralinyl5HT1A selectivity over 5HT2CTRZ-091
Scaffold HoppingC9: Thiocarbonyl (C=S)Improved PLD2 potencyTRZ-105
Bis-spiro FusionC3: Spiro-oxazolidinoneMmpL3 inhibition (Antitubercular)TRZ-114

Properties

Product Name

2,5,8-Triazaspiro[3.6]decan-9-one

IUPAC Name

2,5,8-triazaspiro[3.6]decan-9-one

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

InChI

InChI=1S/C7H13N3O/c11-6-3-7(4-8-5-7)10-2-1-9-6/h8,10H,1-5H2,(H,9,11)

InChI Key

LGKDCQIMOXDEHF-UHFFFAOYSA-N

Canonical SMILES

C1CNC2(CC(=O)N1)CNC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.